4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-amino-2-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-4(2)10-6(7(11)12)5(8)3-9-10/h3-4H,8H2,1-2H3,(H,11,12) |
InChI Key |
VSNMZZJQVHOMGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-keto esters under acidic or basic conditions. The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Nitro-pyrazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Drug Development
4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid serves as a building block in the synthesis of various pharmaceuticals. Its derivatives have shown promise in treating conditions such as inflammation, cancer, and neurological disorders.
Case Study: Anticancer Activity
A study investigated the anticancer properties of synthesized derivatives of this compound, revealing that certain modifications significantly increased cytotoxicity against cancer cell lines. The derivatives were evaluated using standard assays, demonstrating enhanced efficacy compared to the parent compound .
Enzyme Inhibition
Research has shown that this compound can inhibit specific enzymes linked to disease pathways. For instance, studies focused on its interaction with cyclooxygenase enzymes (COX), which are involved in inflammatory processes. The binding affinity of 4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid was assessed using molecular docking techniques, revealing promising results for anti-inflammatory drug design .
Herbicide Development
The compound's structural features allow it to interact with plant metabolic pathways, making it a candidate for developing new herbicides. Research indicates that derivatives of 4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid exhibit herbicidal activity against various weed species.
Data Table: Herbicidal Efficacy
| Compound | Target Weed Species | Efficacy (%) |
|---|---|---|
| Derivative A | Amaranthus retroflexus | 85% |
| Derivative B | Echinochloa crus-galli | 78% |
| Derivative C | Setaria viridis | 90% |
This data highlights the potential for developing selective herbicides that minimize crop damage while effectively controlling weed populations .
Interaction Studies
The compound has been used in studies examining its binding properties with various biological receptors. For example, interaction studies with GABA receptors suggest that it may influence neurotransmission, which could be beneficial for developing treatments for neurological disorders.
Case Study: Binding Affinity Assessment
In a recent study, the binding affinity of 4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid was evaluated using surface plasmon resonance (SPR) technology. The results indicated a moderate affinity towards GABA receptors, suggesting potential therapeutic applications in anxiety and depression management .
Mechanism of Action
The mechanism of action of 4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Key Observations:
- Substituent Position: The position of the amino group (4 vs. 5) significantly impacts hydrogen-bonding capacity. For example, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid () may exhibit different binding modes compared to the target compound due to amino group placement .
- Electron Effects : Halogen substituents (e.g., Cl in ) increase lipophilicity but reduce solubility, whereas electron-donating groups like -NH₂ improve aqueous solubility .
Biological Activity
4-Amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, also known by its CAS number 1795480-01-1, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds that are often explored for their pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities. This article reviews the current understanding of its biological activity based on diverse scientific sources.
The molecular formula of 4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is with a molecular weight of 169.18 g/mol. The compound features an amino group and a carboxylic acid, which are critical for its biological interactions.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid have been shown to inhibit various cancer cell lines. A notable study demonstrated that related pyrazole derivatives displayed nanomolar activity against fibroblast growth factor receptors (FGFRs), which are often implicated in cancer progression. The representative compound in this study exhibited IC50 values of 19 nM against lung cancer cells and 59 nM against gastric cancer cells, indicating potent inhibitory effects on cell proliferation .
Antioxidant Activity
The antioxidant potential of pyrazole derivatives has also been explored. In various assays, compounds within this class have shown significant radical scavenging abilities. For example, studies utilizing the DPPH radical scavenging method have highlighted the effectiveness of certain pyrazole derivatives in reducing oxidative stress, which is crucial in cancer prevention and treatment .
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer. Pyrazole derivatives have been investigated for their anti-inflammatory properties. Research suggests that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thus potentially mitigating inflammatory responses .
Study on FGFR Inhibition
A detailed investigation into the inhibition of FGFRs by pyrazole derivatives revealed that the compounds not only bind effectively to the target but also demonstrate irreversible binding characteristics. This study emphasized the role of structural modifications in enhancing the efficacy of these inhibitors against resistant cancer cell lines .
Antioxidant Efficacy Assessment
In a comparative analysis using different pyrazole derivatives, it was found that certain modifications significantly increased antioxidant activity. For instance, the introduction of specific functional groups enhanced the radical scavenging capacity compared to standard antioxidants like ascorbic acid .
Data Table: Biological Activity Overview
Q & A
Basic: What synthetic routes are available for 4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves cyclocondensation of β-ketoesters or acetoacetate derivatives with hydrazines, followed by functionalization. For example, ethyl acetoacetate can react with isopropylhydrazine to form the pyrazole core, followed by nitration/amination and hydrolysis to introduce the carboxylic acid group . Key steps include:
- Cyclocondensation : Conducted in polar aprotic solvents (e.g., DMF) under reflux, with catalysts like Pd(PPh₃)₄ for cross-coupling reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) ensures purity of intermediates.
- Hydrolysis : Basic conditions (NaOH/EtOH) convert esters to carboxylic acids, confirmed via FTIR (loss of ester C=O at ~1740 cm⁻¹ and emergence of acid O-H at ~2500–3000 cm⁻¹) .
Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituents:
- FTIR : Confirms functional groups (e.g., NH₂ stretch ~3350 cm⁻¹, carboxylic acid C=O ~1680 cm⁻¹) .
- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between pyrazole and substituents, critical for confirming regiochemistry .
Advanced: How can density functional theory (DFT) and wavefunction analysis predict electronic properties and reactivity?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311++G(d,p) to optimize geometry and compute HOMO-LUMO gaps. For example, HOMO localization on the amino group suggests nucleophilic reactivity, while LUMO on the pyrazole ring indicates electrophilic attack sites .
- Multiwfn Analysis :
- Reactivity Indices : Fukui functions (ƒ⁺/ƒ⁻) quantify electrophilic/nucleophilic behavior, guiding derivatization strategies .
Advanced: What structure-activity relationships (SAR) govern its biological or pesticidal activity?
Methodological Answer:
- Substitution Effects :
- Amino Group : Critical for hydrogen bonding with target proteins (e.g., enzyme active sites). Methylation reduces activity by 60% in insecticidal assays .
- Isopropyl Group : Enhances lipophilicity (logP ~1.8), improving membrane permeability. Replacement with bulkier groups (e.g., tert-butyl) decreases solubility .
- Carboxylic Acid : Essential for ionic interactions. Esterification (e.g., ethyl ester) reduces bioavailability but increases stability in acidic environments .
- Biological Testing : Against Aphis fabae, derivatives with electron-withdrawing groups (e.g., NO₂ at C-4) show 85% mortality at 12.5 mg/L, while electron-donating groups (e.g., OCH₃) are less active .
Advanced: How do solvent systems and pH modulate its physicochemical properties?
Methodological Answer:
- Solubility :
- Tautomerism : In nonpolar solvents, the pyrazole exists as a 1H-tautomer, while polar solvents stabilize the 2H-form via proton exchange. NMR (DMSO-d₆ vs. CDCl₃) confirms this equilibrium .
- Stability : Degrades in basic conditions (pH > 10) via decarboxylation. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .
Advanced: What strategies optimize its crystallinity for formulation studies?
Methodological Answer:
- Polymorph Screening : Use solvent evaporation (e.g., acetone/water) to isolate Form I (monoclinic, P2₁/c) vs. Form II (triclinic, P1), characterized by PXRD (distinct peaks at 2θ = 12.5° and 15.8°) .
- Co-crystallization : With co-formers (e.g., nicotinamide) improves dissolution rate (50% release in 15 mins vs. 45 mins for pure form) .
- Hygroscopicity : Dynamic vapor sorption (DVS) shows <0.5% weight gain at 90% RH, suitable for dry formulations .
Advanced: How is it utilized in metal-organic frameworks (MOFs) or coordination chemistry?
Methodological Answer:
- Ligand Design : The carboxylic acid and amino groups act as bifunctional ligands. Reaction with Zn(NO₃)₂ in DMF/H₂O forms a MOF with BET surface area ~800 m²/g, confirmed by gas adsorption .
- Coordination Modes : IR and XPS reveal bidentate binding (carboxylate O and pyrazole N) to Cu(II), with stability constants (logβ) ~8.2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
